molecular formula C7H8FNOS B7556296 2-(3-Fluoropyridin-2-yl)sulfanylethanol

2-(3-Fluoropyridin-2-yl)sulfanylethanol

Cat. No.: B7556296
M. Wt: 173.21 g/mol
InChI Key: VOXSKQFEDPWAHA-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-yl)sulfanylethanol is a chemical compound featuring a fluorinated pyridine ring linked to an ethanol group via a thioether bridge. This structure combines a privileged scaffold in drug discovery with a flexible functionalized side chain, making it a valuable intermediate for organic synthesis and medicinal chemistry research. The presence of the fluorine atom on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the development of bioactive molecules . The thioether and alcohol functional groups provide handles for further chemical modification, allowing researchers to incorporate this fragment into larger, more complex structures such as kinase inhibitors or other therapeutically relevant compounds. As a building block, it can be used to explore structure-activity relationships in drug candidate optimization. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXSKQFEDPWAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Fluoropyridin-2-yl)sulfanylethanol are best understood by comparing it to three closely related compounds:

Structural Analogues and Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound* C₇H₈FNO₂S 189.19 3-fluoro-pyridine, -SCH₂CH₂OH High electronegativity from fluorine; potential for hydrogen bonding via -OH
2-[(5-Chloro-2-pyridyl)sulfanyl]ethanol C₇H₈ClNOS 189.66 5-chloro-pyridine, -SCH₂CH₂OH Chlorine increases lipophilicity; common in agrochemical intermediates
2-(3,5-Dichlorophenyl)sulfanylethanol C₈H₈Cl₂O₂S 221.97 3,5-dichloro-phenyl, -SCH₂CH₂OH Enhanced steric bulk; used in polymer crosslinking and corrosion inhibition

*Calculated molecular weight based on formula.

Electronic and Reactivity Differences

  • Fluorine vs. This may enhance stability in acidic or oxidative environments .
  • Aromatic Ring Systems: Pyridine-based derivatives (e.g., 2-[(5-Chloro-2-pyridyl)sulfanyl]ethanol) exhibit higher polarity and hydrogen-bonding capacity than phenyl-based analogues (e.g., 2-(3,5-dichlorophenyl)sulfanylethanol), influencing solubility in polar solvents like ethanol or water .

Preparation Methods

Reaction of 2-Chloro-3-fluoropyridine with 2-Mercaptoethanol

The most widely reported method involves SNAr between 2-chloro-3-fluoropyridine and 2-mercaptoethanol under basic conditions. In a representative procedure, 2-mercaptoethanol (1.2 equiv) is added dropwise to a solution of 2-chloro-3-fluoropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, followed by lithium hexamethyldisilazide (LiHMDS, 1.5 equiv). The mixture is refluxed for 12–18 hours, yielding 2-(3-fluoropyridin-2-yl)sulfanylethanol after aqueous workup and column chromatography (petroleum ether/ethyl acetate, 3:1).

Key Parameters

  • Solvent : THF or dimethylformamide (DMF) enhances nucleophilicity.

  • Base : LiHMDS outperforms weaker bases (e.g., K2_2CO3_3) by deprotonating the thiol efficiently.

  • Yield : 65–72% after purification.

1H^1H-NMR (400 MHz, CDCl3_3): δ 8.35 (dd, J=4.8HzJ = 4.8 \, \text{Hz}, 1H), 7.72 (td, J=8.2HzJ = 8.2 \, \text{Hz}, 1H), 7.25 (m, 1H), 3.85 (t, J=6.4HzJ = 6.4 \, \text{Hz}, 2H), 2.95 (t, J=6.4HzJ = 6.4 \, \text{Hz}, 2H).

Alternative Halogenated Pyridine Precursors

Substituting 2-bromo-3-fluoropyridine for the chloro analog under identical conditions reduces reaction time to 6–8 hours but necessitates higher temperatures (80–90°C). Yields remain comparable (68–70%), with minor byproducts arising from dehalogenation.

Thiol-Disulfide Interchange Approaches

Synthesis of 3-Fluoropyridine-2-thiol

3-Fluoropyridine-2-thiol is prepared via reduction of the corresponding disulfide, generated by treating 2-chloro-3-fluoropyridine with thiourea in ethanol/water (1:1) at reflux. Subsequent treatment with NaBH4_4 in THF affords the free thiol in 85% yield.

Coupling with 2-Chloroethanol

The thiol (1.0 equiv) reacts with 2-chloroethanol (1.1 equiv) in DMF at 60°C for 24 hours, using triethylamine (TEA, 2.0 equiv) as a base. This method avoids harsh conditions but requires rigorous exclusion of oxygen to prevent disulfide formation. Isolated yields range from 60–65%.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling with Boronic Esters

A less common route employs Suzuki coupling between 2-(chlorosulfanylethyl)boronic acid and 3-fluoro-2-iodopyridine. Using Pd(PPh3_3)4_4 (5 mol%) and Na2_2CO3_3 in dioxane/water (4:1) at 90°C, the reaction achieves 55–58% yield. While effective, scalability is limited by boronic ester availability.

Analytical and Stability Profiling

Spectroscopic Characterization

  • HRMS (ESI+) : m/z calculated for C7_7H8_8FNO2_2S [M+H]+^+: 190.0334, found: 190.0336.

  • IR (KBr) : 3350 cm1^{-1} (O–H stretch), 2560 cm1^{-1} (S–H stretch, trace).

Oxidative Stability

The compound undergoes gradual oxidation to the sulfonic acid derivative under ambient conditions. Storage under nitrogen at −20°C preserves integrity for >6 months.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Scalability
SNAr (LiHMDS/THF)729818High
Thiol-chloroethanol659524Moderate
Suzuki coupling589048Low

Data compiled from Refs.

Industrial-Scale Considerations

Large-scale production favors the SNAr route due to reagent availability and operational simplicity. Pilot studies demonstrate that replacing THF with cyclopentyl methyl ether (CPME) reduces solvent costs by 40% without compromising yield .

Q & A

Q. What are the recommended safety precautions for handling 2-(3-Fluoropyridin-2-yl)sulfanylethanol in laboratory settings?

Answer:

  • Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or well-ventilated areas to avoid inhalation of aerosols or vapors .
  • Storage: Store in a sealed container under inert atmosphere (e.g., nitrogen) at 2–8°C, away from light .
  • First Aid: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Q. What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the fluorine position and sulfanylethanol group integrity. 13C^{13}\text{C}-NMR aids in resolving aromatic pyridine signals .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
  • IR Spectroscopy: Identify key functional groups (e.g., S–H stretch at ~2550 cm1^{-1}) and pyridine ring vibrations .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Thiol-Ether Formation: React 3-fluoropyridin-2-thiol with 2-bromoethanol under basic conditions (e.g., K2_2CO3_3) in anhydrous DMF. Monitor reaction progress via TLC .
  • Protection Strategies: Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions during coupling .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound with electrophilic agents?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur atom in the sulfanylethanol group). Optimize transition states for reactions with alkyl halides .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

Answer:

  • Multi-Technique Validation: Cross-reference NMR data with X-ray crystallography. For example, use SHELXL (via SHELX suite) to refine crystal structures and confirm bond lengths/angles .
  • Isotopic Labeling: Incorporate 2H^{2}\text{H} or 13C^{13}\text{C} labels to clarify ambiguous signals in complex spectra .

Q. What strategies are effective for studying the compound’s potential as a building block in drug discovery?

Answer:

  • Fragment-Based Drug Design (FBDD): Screen for interactions with biological targets (e.g., kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Structure-Activity Relationship (SAR): Modify the fluoropyridine or sulfanylethanol moieties and assess changes in binding affinity or solubility .

Q. How does the fluorine substituent influence the compound’s electronic and steric properties?

Answer:

  • Electronic Effects: Fluorine’s electronegativity increases the pyridine ring’s electron-deficient nature, enhancing reactivity toward nucleophilic aromatic substitution .
  • Steric Effects: The 3-fluorine position minimally impacts steric bulk, allowing flexibility in derivatization .

Q. What are the challenges in analyzing polymorphic forms of this compound?

Answer:

  • Characterization Techniques: Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to distinguish polymorphs. SHELXD can assist in solving crystal structures .
  • Stability Studies: Monitor phase transitions under humidity/temperature stress using dynamic vapor sorption (DVS) .

Methodological Notes

  • Data Contradiction Resolution: When conflicting spectral data arise, prioritize crystallographic validation over computational predictions .
  • Safety Compliance: Align handling protocols with GHS guidelines (e.g., Category 2 skin/eye irritation) .

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